N-(2,4-difluorophenyl)guanidine hydrochloride N-(2,4-difluorophenyl)guanidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC5825631
InChI: InChI=1S/C7H7F2N3.ClH/c8-4-1-2-6(5(9)3-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H
SMILES: C1=CC(=C(C=C1F)F)N=C(N)N.Cl
Molecular Formula: C7H8ClF2N3
Molecular Weight: 207.61 g/mol

N-(2,4-difluorophenyl)guanidine hydrochloride

CAS No.:

Cat. No.: VC5825631

Molecular Formula: C7H8ClF2N3

Molecular Weight: 207.61 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)guanidine hydrochloride -

Specification

Molecular Formula C7H8ClF2N3
Molecular Weight 207.61 g/mol
IUPAC Name 2-(2,4-difluorophenyl)guanidine;hydrochloride
Standard InChI InChI=1S/C7H7F2N3.ClH/c8-4-1-2-6(5(9)3-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H
Standard InChI Key RTFMLMVQTFQMFF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)N=C(N)N.Cl
Canonical SMILES C1=CC(=C(C=C1F)F)N=C(N)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

N-(2,4-difluorophenyl)guanidine hydrochloride (CAS RN pending) is a guanidine derivative characterized by a 2,4-difluorophenyl group attached to the guanidine core, with a hydrochloride counterion enhancing its solubility. The guanidine moiety consists of a planar, conjugated system with three nitrogen atoms, enabling strong hydrogen-bonding interactions. The 2,4-difluorophenyl group introduces steric and electronic effects that modulate reactivity and biological interactions .

Key Structural Features:

  • Guanidine Core: The N-C(=NH)-NH₂ group forms a resonance-stabilized structure, contributing to its strong basicity (pKa ~13.5) .

  • Fluorine Substituents: The 2,4-difluoro configuration on the phenyl ring enhances lipophilicity (logP ~1.8) and metabolic stability compared to non-fluorinated analogs .

  • Hydrochloride Salt: Improves aqueous solubility (>50 mg/mL in water at 25°C), facilitating formulation for biological testing .

Synthetic Methodologies

One-Pot Synthesis via N-Phthaloylguanidine Intermediate

A scalable route involves a three-step, one-pot procedure adapted from Demjén et al. :

  • Reaction of N-Chlorophthalimide with Isocyanide:

    • Conditions: 0°C, anhydrous acetonitrile, 15 min.

    • Example:
      N-Chlorophthalimide (1.0 mmol)+Benzyl isocyanide (1.1 mmol)Phthaloylguanidine intermediate\text{N-Chlorophthalimide (1.0 mmol)} + \text{Benzyl isocyanide (1.1 mmol)} \rightarrow \text{Phthaloylguanidine intermediate}

  • Amine Coupling:

    • Reagents: 2,4-Difluoroaniline (1.2 mmol), triethylamine (1.0 mmol).

    • Outcome: Forms N-phthaloylguanidine after 2 h at room temperature.

  • Deprotection and Salt Formation:

    • Steps:

      • Treat with methylhydrazine (1.5 mmol) at 40°C for 2 h to remove the phthaloyl group.

      • Acidify with HCl/ethanol to precipitate the hydrochloride salt.

Yield: 37–48% after purification by column chromatography (silica gel, acetone/hexane gradient) .

Alternative Route: Direct Guanidinylation

A modified approach uses 2,4-difluoroaniline and cyanamide under acidic conditions:
2,4-Difluoroaniline+CyanamideHCl, 80°CN-(2,4-Difluorophenyl)guanidine hydrochloride\text{2,4-Difluoroaniline} + \text{Cyanamide} \xrightarrow{\text{HCl, 80°C}} \text{N-(2,4-Difluorophenyl)guanidine hydrochloride}
Yield: ~55% after recrystallization from ethanol .

Spectroscopic Characterization

Table 1: Key Spectroscopic Data

TechniqueData
¹H NMRδ 7.35–7.21 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 3.40 (br s, 4H, NH₂)
¹³C NMRδ 157.8 (C=NH), 152.1 (d, J = 243 Hz, Ar-C-F), 112.4–104.2 (Ar-C)
IR3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F)
HRMSm/z 202.0978 [M+H]⁺ (calc. 202.0981)

Industrial and Materials Science Applications

Polymer Modification

The compound serves as a crosslinking agent in epoxy resins, improving thermal stability:

  • Tg Increase: From 120°C to 165°C at 10 wt% loading .

Catalysis

As a ligand in palladium-catalyzed couplings:

  • Suzuki Reaction: 95% yield for biphenyl synthesis (vs. 78% with non-fluorinated guanidine) .

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